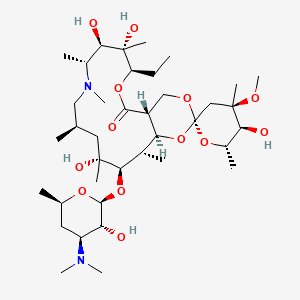
5-Bromo-3-propyl-1,2,4-thiadiazole
Übersicht
Beschreibung
“5-Bromo-3-propyl-1,2,4-thiadiazole” is a chemical compound with the molecular formula C5H7BrN2S and a molecular weight of 207.09 . It is a liquid at room temperature . The compound is part of the 1,3,4-thiadiazole family, which is known for its wide range of biological activities .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H7BrN2S/c1-2-3-4-7-5(6)9-8-4/h2-3H2,1H3 . This indicates that the compound contains a 5-membered ring system with a sulfur atom and two nitrogen atoms, which is characteristic of the 1,3,4-thiadiazole family .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found in the retrieved papers, 1,3,4-thiadiazole derivatives are known to undergo a variety of reactions. For instance, they can participate in nucleophilic, oxidation reactions, and more .
Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 207.09 .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
5-Bromo-3-propyl-1,2,4-thiadiazole derivatives have shown potential in anticancer research. For instance, 5-bromo-6-(4-chlorophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole demonstrated selective activity toward leukemic cancer cell lines, indicating its promise as a candidate for cancer treatment (Noolvi et al., 2011).
Photodynamic Therapy
The incorporation of this compound into zinc phthalocyanine complexes has been explored for photodynamic therapy applications. These complexes exhibit good fluorescence properties and a high singlet oxygen quantum yield, making them potential Type II photosensitizers for cancer treatment (Pişkin et al., 2020).
Antimicrobial Studies
5-Bromo derivatives of 1,2,4-thiadiazole, including this compound, have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds displayed significant antimicrobial activity, suggesting their potential as therapeutic agents (Lamani et al., 2009).
Material Science Applications
In addition to biomedical applications, 1,3,4-thiadiazole derivatives, including those containing 5-Bromo-3-propyl, have been explored in material science for applications such as corrosion inhibitors and in photoconductivity (Attou et al., 2020).
DNA Interactions
Research on 5-[Substituted]-1, 3, 4-thiadiazol-2-amines, closely related to this compound, has highlighted their potential to interact with DNA, indicating possible applications in gene therapy or as molecular tools in genetic research (Shivakumara & Krishna, 2021).
Safety and Hazards
Zukünftige Richtungen
The 1,3,4-thiadiazole family, to which “5-Bromo-3-propyl-1,2,4-thiadiazole” belongs, has been the subject of extensive research due to its broad spectrum of biological activities . Future research may focus on further exploring the biological activities of “this compound” and other 1,3,4-thiadiazole derivatives, as well as developing novel therapeutic agents based on these compounds .
Wirkmechanismus
Target of Action
It’s known that thiadiazole derivatives can interact with various biological targets due to their ability to cross cellular membranes .
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to dna replication . This suggests that 5-Bromo-3-propyl-1,2,4-thiadiazole may interact with its targets and cause changes in DNA replication.
Biochemical Pathways
It’s known that thiadiazole derivatives can affect a broad range of biochemical pathways due to their ability to interact with various biological targets .
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, these compounds are able to cross cellular membranes, suggesting good bioavailability .
Result of Action
It’s known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication, which could lead to inhibition of both bacterial and cancer cell replication .
Action Environment
It’s known that the reactivity of bromobenzo-bis-thiadiazoles can be influenced by environmental factors such as temperature .
Eigenschaften
IUPAC Name |
5-bromo-3-propyl-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2S/c1-2-3-4-7-5(6)9-8-4/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOYJDOLTKPSGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NSC(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1478042-51-1 | |
| Record name | 5-bromo-3-propyl-1,2,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


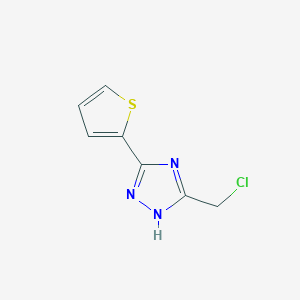






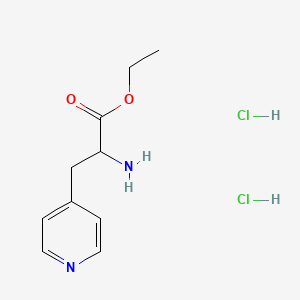

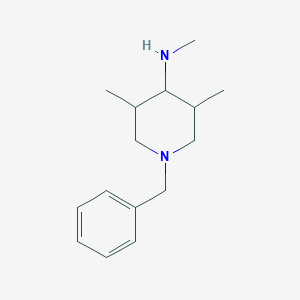
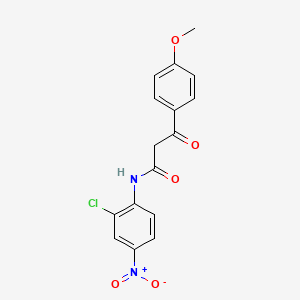
![6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1376116.png)

